![molecular formula C40H32N2O2 B177483 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde CAS No. 181064-88-0](/img/structure/B177483.png)
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde, also known as FMAB, is a chemical compound that has drawn the attention of many scientists due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde involves the inhibition of the STAT3 signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the reduction of inflammation. It has also been found to have a protective effect on the liver and can be used to treat liver fibrosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in lab experiments is its specificity for the STAT3 signaling pathway, which allows for targeted inhibition of cancer cells. However, its low solubility and stability can be a limitation, and further optimization is needed to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde. One area of focus is the optimization of its pharmacokinetic properties, including solubility and stability. Another area of interest is the development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in modulating the immune response and reducing inflammation.
Synthesis Methods
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can be synthesized through a multistep process involving the reaction of 4-methylaniline with 4-formylphenylboronic acid, followed by a Suzuki coupling reaction with 4-bromo-N-(4-methylanilino)aniline. The final product is obtained by reacting the intermediate with 4-bromo-N-(4-(4-(N-(4-formylphenyl)-4-methylanilino)phenyl)phenyl)aniline.
Scientific Research Applications
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to modulate the immune response.
properties
CAS RN |
181064-88-0 |
|---|---|
Product Name |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
Molecular Formula |
C40H32N2O2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-3-15-35(16-4-29)41(37-19-7-31(27-43)8-20-37)39-23-11-33(12-24-39)34-13-25-40(26-14-34)42(36-17-5-30(2)6-18-36)38-21-9-32(28-44)10-22-38/h3-28H,1-2H3 |
InChI Key |
FVZVFZMVNREWQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



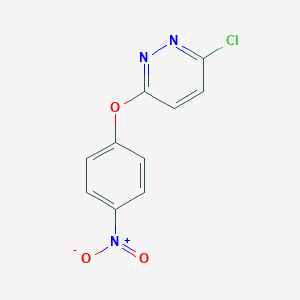
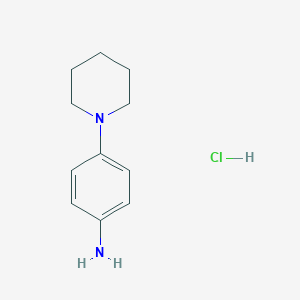
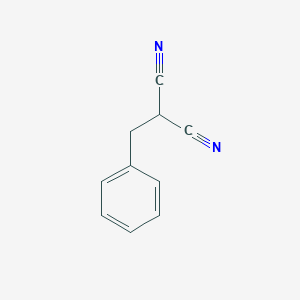
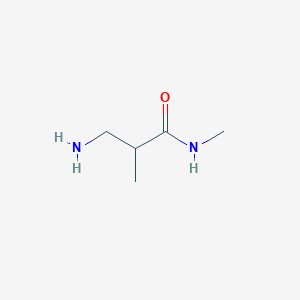


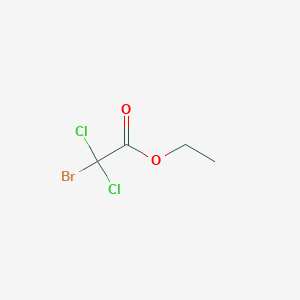




![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)